molecular formula C22H25N3O3S B2716619 N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide CAS No. 2034600-68-3

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B2716619
CAS No.: 2034600-68-3
M. Wt: 411.52
InChI Key: ICKGUFCMBQKDHE-UHFFFAOYSA-N
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Description

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a thiophene ring, and an oxalamide group, making it an interesting subject for scientific research.

Scientific Research Applications

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of various biological processes.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for treating certain diseases.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could involve studying the compound’s biological activity, developing more efficient synthesis methods, or exploring its potential uses in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, including the formation of the pyrrolidinone and thiophene rings, followed by their coupling with the oxalamide group. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide include other oxalamide derivatives and compounds containing pyrrolidinone and thiophene rings. Examples include:

  • N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(methyl)oxalamide
  • N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(cyclopentyl)oxalamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-19-7-4-11-25(19)18-6-3-5-17(13-18)24-21(28)20(27)23-15-22(9-1-2-10-22)16-8-12-29-14-16/h3,5-6,8,12-14H,1-2,4,7,9-11,15H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKGUFCMBQKDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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